molecular formula C10H10N2O2 B2982672 N-(2-oxoindolin-5-yl)acetamide CAS No. 114741-27-4

N-(2-oxoindolin-5-yl)acetamide

Cat. No. B2982672
M. Wt: 190.202
InChI Key: GAPFXVWCGZCQPI-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

The title compound was prepared under the same conditions as described in Example 1 with 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and 5-acetamino-1,3-dihydro-indol-2-one as starting materials to give N-{3-[5-2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-acetamide (52 mg, 57.9%) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=O)=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2].[NH:21]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][C:29](=[O:34])[CH2:28]2)[C:22]([CH3:24])=[O:23]>>[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=[C:28]3[C:27]4[C:31](=[CH:32][CH:33]=[C:25]([NH:21][C:22](=[O:23])[CH3:24])[CH:26]=4)[NH:30][C:29]3=[O:34])=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2].[C:7]([NH2:6])(=[O:18])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN1C(C2=C(CC1)NC(=C2C)C=O)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C=1C=C2CC(NC2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCN1C(C2=C(CC1)NC(=C2C)C=C2C(NC1=CC=C(C=C21)NC(C)=O)=O)=O)CC
Name
Type
product
Smiles
C(C)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08012966B2

Procedure details

The title compound was prepared under the same conditions as described in Example 1 with 5-(2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde and 5-acetamino-1,3-dihydro-indol-2-one as starting materials to give N-{3-[5-2-diethylamino-ethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indol-5-yl}-acetamide (52 mg, 57.9%) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=O)=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2].[NH:21]([C:25]1[CH:26]=[C:27]2[C:31](=[CH:32][CH:33]=1)[NH:30][C:29](=[O:34])[CH2:28]2)[C:22]([CH3:24])=[O:23]>>[CH2:1]([N:3]([CH2:19][CH3:20])[CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][C:9]2[NH:12][C:13]([CH:16]=[C:28]3[C:27]4[C:31](=[CH:32][CH:33]=[C:25]([NH:21][C:22](=[O:23])[CH3:24])[CH:26]=4)[NH:30][C:29]3=[O:34])=[C:14]([CH3:15])[C:8]=2[C:7]1=[O:18])[CH3:2].[C:7]([NH2:6])(=[O:18])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN1C(C2=C(CC1)NC(=C2C)C=O)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C=1C=C2CC(NC2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCN1C(C2=C(CC1)NC(=C2C)C=C2C(NC1=CC=C(C=C21)NC(C)=O)=O)=O)CC
Name
Type
product
Smiles
C(C)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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